molecular formula C15H19N3OS B2780096 4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide CAS No. 1448135-92-9

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2780096
CAS No.: 1448135-92-9
M. Wt: 289.4
InChI Key: LMCVFZCAGQPGBG-UHFFFAOYSA-N
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Description

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an indazole moiety, and a carboxamide group

Scientific Research Applications

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, future research could focus on exploring their medicinal properties for the treatment of various pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through a series of substitution reactions. The indazole moiety is then attached via a nucleophilic substitution reaction, followed by methylation to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide apart is its combination of the indazole and thiophene moieties, which provides a unique structural framework. This combination can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-7-14(20-9-10)15(19)16-8-12-11-5-3-4-6-13(11)18(2)17-12/h7,9H,3-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCVFZCAGQPGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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